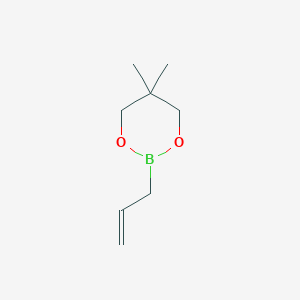

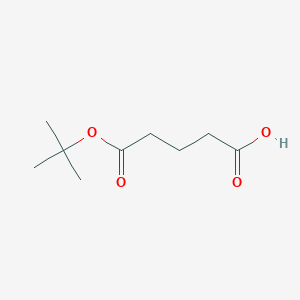

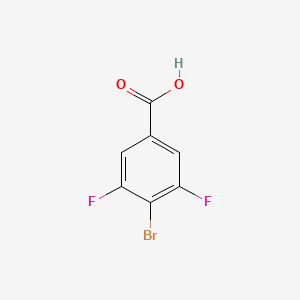

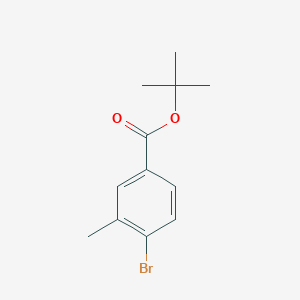

![molecular formula C9H10N2O2 B1279879 8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one CAS No. 870064-81-6](/img/structure/B1279879.png)

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of TMBE involved an esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH)1.

Chemical Reactions Analysis

- The polymerization behavior of TMBE was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage1.

Physical And Chemical Properties Analysis

- The cross-linked polybenzoxazine (PTMBE) gave a transparent film through the thermal casting method. The dynamic mechanical analysis of PTMBE showed that the Tg was 110 C. Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of PTMBE, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C1.

Aplicaciones Científicas De Investigación

Electrochemically-promoted synthesis of benzo[b]thiophene

Field

This research is in the field of Chemical Science .

Application

The study focuses on the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

Method

The method involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack. The S-migration process was rationalized to lead to the products .

Results

Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives

Field

This research is in the field of Molecular Diversity .

Application

The study involves the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives. These compounds were evaluated for their STING-agonistic activity .

Method

The method involves the introduction of different substituents on the 4-position of the benzo[b]thiophene ring .

Results

Through STING-agonistic activity evaluation, compounds 12d and 12e exhibited marginal human STING-activating activities. Western blot analysis demonstrated that both 12d and 12e treatment increased the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .

Safety And Hazards

- No specific safety and hazard information was found for “8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one”. However, it’s important to handle all chemicals with appropriate safety precautions.

Direcciones Futuras

- Polybenzoxazines, such as the one derived from TMBE, have attractive properties, such as high glass transition temperature, flame retardancy, low water absorption, and low cost. They are applied to the field of halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and other fields1.

Please note that while this information is related, it may not directly apply to “8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one”. Further research would be needed to provide a comprehensive analysis of this specific compound. If you have access to more specific or additional information about the compound, I would be happy to help analyze that information.

Propiedades

IUPAC Name |

8-amino-2-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRVKUQPJJFREE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC(=C2O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468976 |

Source

|

| Record name | 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one | |

CAS RN |

870064-81-6 |

Source

|

| Record name | 8-Amino-2-methyl-4H-benzo[1,4]oxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

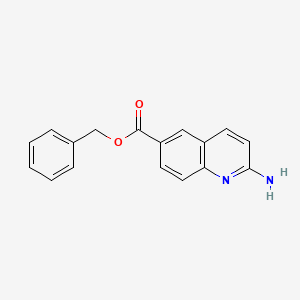

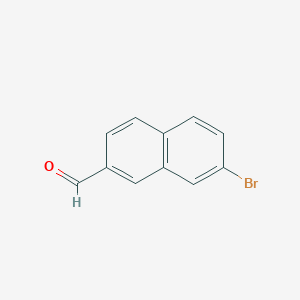

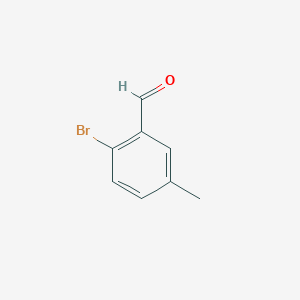

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)